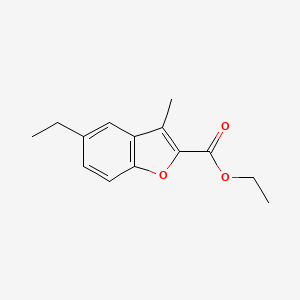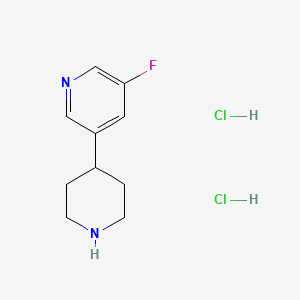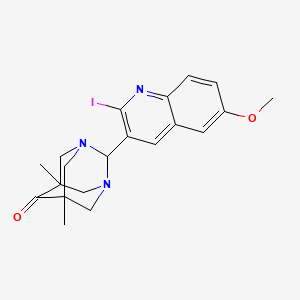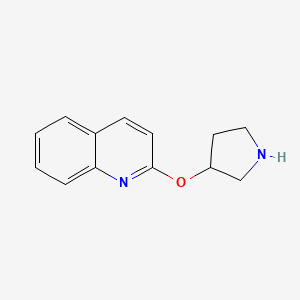![molecular formula C16H16ClNO4S B2971226 N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 592470-83-2](/img/structure/B2971226.png)
N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a useful research compound. Its molecular formula is C16H16ClNO4S and its molecular weight is 353.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herbicide Development and Resistance
Glyphosate, a compound with functional similarities to N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, has been extensively studied for its application as a broad-spectrum herbicide. Research on glyphosate-tolerant soybean lines through genetic modification demonstrates the compound's agricultural significance. The development of a glyphosate-tolerant soybean line, 40-3-2, through the expression of a bacterial enzyme showcases the integration of chemical and genetic approaches to enhance crop resilience to herbicides, thereby offering new weed control options for farmers (Padgette et al., 1995).
Environmental Impact and Safety
Studies on the transport of herbicides like glyphosate through field lysimeters address environmental safety concerns. These studies investigate how herbicides move through the soil and their potential to reach groundwater, providing critical data for assessing the environmental impact of agricultural chemicals (Malone et al., 2004).
Molecular Biology and Genetic Engineering
The exploration of glyphosate's mode of action at the molecular level has led to significant advancements in genetic engineering. By creating an altered aroA gene product that confers resistance to glyphosate, researchers have unlocked new pathways for developing herbicide-resistant crops. This approach not only enhances agricultural productivity but also contributes to the understanding of enzyme function and inhibition mechanisms (Comai et al., 1983).
Pharmacological Applications
Investigations into the pharmacological applications of similar compounds reveal their potential in drug development. For instance, the study of glycine-based sulfonamide derivatives for inhibiting aldose reductase highlights the therapeutic potential of these compounds in treating complications of diabetes (Mayfield & Deruiter, 1987). Furthermore, research on glycine transport inhibitors demonstrates the potential of sulfonyl glycines in neurological and psychiatric disorders, showcasing the broad applicability of these compounds in medicinal chemistry (Lindsley et al., 2006).
Eigenschaften
IUPAC Name |
2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-11-3-7-14(8-4-11)23(21,22)18(10-16(19)20)13-6-5-12(2)15(17)9-13/h3-9H,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRRTLZIRLWIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2971143.png)


![2-Chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B2971146.png)
![ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2971147.png)
![(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2971150.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2971154.png)
![2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2971155.png)

![5-(4-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2971158.png)


![N-(4-ethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2971163.png)

